molecular formula C11H15NO4S2 B3382918 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid CAS No. 379254-74-7

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid

Cat. No.: B3382918
CAS No.: 379254-74-7
M. Wt: 289.4 g/mol
InChI Key: GHZRQYVOINPTBL-UHFFFAOYSA-N
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Description

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid is a compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol It is characterized by the presence of a thiophene ring substituted with a piperidine-1-sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alkanes.

Scientific Research Applications

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets. The piperidine-1-sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring may also play a role in binding to biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Piperidine-1-sulfonyl)thiophen-3-yl]acetic acid: Similar structure but with the sulfonyl group at a different position on the thiophene ring.

    2-[5-(Morpholine-1-sulfonyl)thiophen-2-yl]acetic acid: Contains a morpholine ring instead of a piperidine ring.

    2-[5-(Piperidine-1-sulfonyl)furan-2-yl]acetic acid: Features a furan ring instead of a thiophene ring

Uniqueness

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine-1-sulfonyl group and the thiophene ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c13-10(14)8-9-4-5-11(17-9)18(15,16)12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZRQYVOINPTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239002
Record name 5-(1-Piperidinylsulfonyl)-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-74-7
Record name 5-(1-Piperidinylsulfonyl)-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Piperidinylsulfonyl)-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid
Reactant of Route 3
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid
Reactant of Route 4
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid
Reactant of Route 5
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid

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